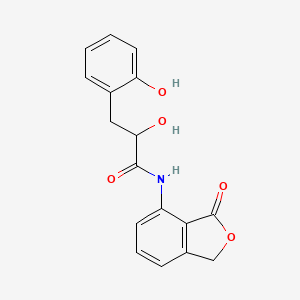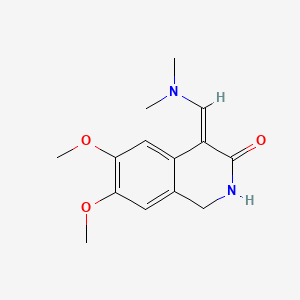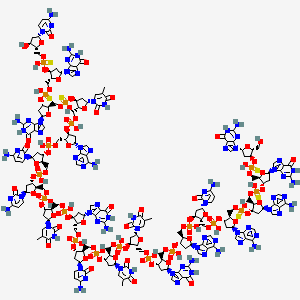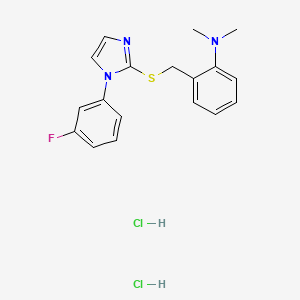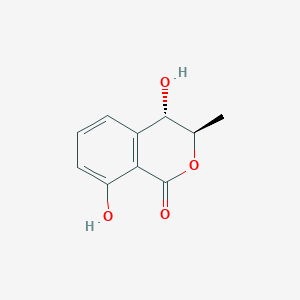
Amlodipine nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amlodipine nicotinate is a novel salt form of amlodipine, a well-known calcium channel blocker. This compound is primarily used in the treatment of hypertension and angina. The nicotinate salt form is developed to enhance the bioavailability and efficacy of amlodipine, providing better therapeutic outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amlodipine nicotinate involves the reaction of amlodipine with nicotinic acid. The process typically includes dissolving amlodipine in ethanol and then adding nicotinic acid to the solution. The mixture is heated under reflux conditions for about an hour to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity solvents and reagents to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Amlodipine nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be induced under controlled conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of amlodipine N-oxide, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Amlodipine nicotinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of calcium channel blockers and their interactions with other molecules.
Biology: Research focuses on its effects on cellular calcium channels and its potential role in modulating cellular functions.
Medicine: this compound is extensively studied for its antihypertensive and anti-anginal properties.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Amlodipine nicotinate exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reducing peripheral resistance and lowering blood pressure. The compound also enhances the production of nitric oxide, a potent vasodilator, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Amlodipine Besylate: Another salt form of amlodipine, commonly used in clinical practice.
Amlodipine Maleate: Similar to amlodipine besylate but with different pharmacokinetic properties.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Uniqueness: Amlodipine nicotinate is unique due to its enhanced bioavailability and efficacy compared to other salt forms of amlodipine. The nicotinate salt form provides better therapeutic outcomes, making it a valuable addition to the range of antihypertensive medications .
Properties
CAS No. |
616203-96-4 |
|---|---|
Molecular Formula |
C26H30ClN3O7 |
Molecular Weight |
532.0 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H25ClN2O5.C6H5NO2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-6(9)5-2-1-3-7-4-5/h5-8,17,23H,4,9-11,22H2,1-3H3;1-4H,(H,8,9) |
InChI Key |
VLDHKVLFLLOUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


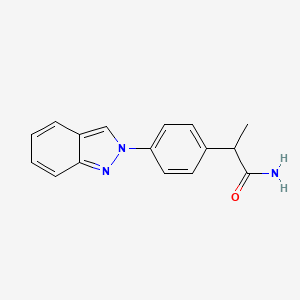

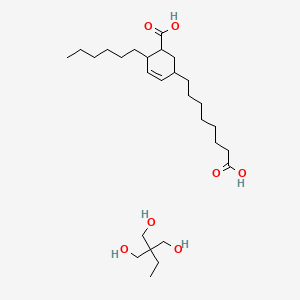
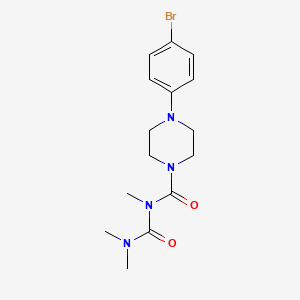
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)

![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)
